molecular formula C57H80N12O24 B1255902 Trinitrophenylaminolauryl triglyceride CAS No. 96337-55-2

Trinitrophenylaminolauryl triglyceride

Cat. No.: B1255902
CAS No.: 96337-55-2
M. Wt: 1317.3 g/mol
InChI Key: ASARKZZECMLHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trinitrophenylaminolauryl triglyceride is a synthetic, yellow-colored triglyceride analog that serves as a critical chromogenic substrate in biochemical research. Its primary research value lies in the spectrophotometric assay of lysosomal acid lipase (LAL) activity. Deficiencies in this enzyme are responsible for severe inherited metabolic disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD). In laboratory settings, this compound enables researchers to diagnose these conditions by measuring the hydrolytic activity of acid lipase in cells like fibroblasts and lymphoid lines, with activity peaks typically observed at pH 4.0 and 6.0. The mechanism of action is based on the enzyme-catalyzed hydrolysis of the ester bonds in the substrate, which releases a colored product, allowing for direct and quantitative spectrophotometric measurement of enzyme activity. This makes it an essential tool for investigating lipid metabolism, studying lysosomal storage disorders, and conducting enzymatic phenotyping. Our product is supplied with a purity of ≥99% (confirmed by 96337-55-2) and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

96337-55-2

Molecular Formula

C57H80N12O24

Molecular Weight

1317.3 g/mol

IUPAC Name

2,3-bis[12-(2,4,6-trinitroanilino)dodecanoyloxy]propyl 12-(2,4,6-trinitroanilino)dodecanoate

InChI

InChI=1S/C57H80N12O24/c70-52(28-22-16-10-4-1-7-13-19-25-31-58-55-46(64(79)80)34-42(61(73)74)35-47(55)65(81)82)91-40-45(93-54(72)30-24-18-12-6-3-9-15-21-27-33-60-57-50(68(87)88)38-44(63(77)78)39-51(57)69(89)90)41-92-53(71)29-23-17-11-5-2-8-14-20-26-32-59-56-48(66(83)84)36-43(62(75)76)37-49(56)67(85)86/h34-39,45,58-60H,1-33,40-41H2

InChI Key

ASARKZZECMLHFP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCNC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCNC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

96337-55-2

Synonyms

TNPAL triglyceride
trinitrophenylaminolauryl triglyceride

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Reactants :

    • ω-Aminolauric acid (1 equivalent)

    • TNBS (1 equivalent)

  • Solvent : Aqueous buffer (pH ~8–9) to facilitate deprotonation of the amine group.

  • Temperature : Room temperature (20–25°C) under stirring for 2–4 hours.

  • Product Isolation : The yellow TNPAL precipitates upon acidification (pH 2–3) and is purified via recrystallization from ethanol/water mixtures.

Structural Confirmation:

  • Spectroscopy :

    • UV-Vis : λ_max ≈ 340 nm (characteristic of trinitrophenyl chromophore).

    • IR : Peaks at 1,580 cm⁻¹ (NO₂ asymmetric stretch) and 1,350 cm⁻¹ (NO₂ symmetric stretch).

Esterification of TNPAL with Glycerol

The triglyceride is synthesized via stepwise esterification of glycerol’s hydroxyl groups with TNPAL. This process requires activation of the carboxylic acid group of TNPAL, typically achieved through acyl chloride intermediacy or direct condensation under acidic conditions.

Acyl Chloride-Mediated Esterification

  • Step 1 : Conversion of TNPAL to TNPAL-chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(C₂H₅)₃N].

    • Conditions : Reflux at 60–70°C for 2 hours under anhydrous conditions.

  • Step 2 : Gradual addition of TNPAL-chloride to glycerol in pyridine or dimethylformamide (DMF).

    • Molar Ratio : 3:1 (TNPAL:glycerol) to ensure tri-esterification.

    • Temperature : 0–5°C initially, then room temperature for 12–24 hours.

  • Workup : Precipitation in ice-cold water, followed by filtration and drying.

Direct Acid-Catalyzed Condensation

  • Catalyst : p-Toluenesulfonic acid (PTSA) or sulfuric acid.

  • Conditions :

    • Solvent : Toluene or dichloromethane (DCM).

    • Temperature : Reflux (110°C for toluene) with azeotropic removal of water.

  • Yield : 60–75% for the triglyceride, with mono- and di-esters as byproducts.

Purification and Characterization

Chromatographic Separation

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) to isolate the triglyceride from mono-/di-esters.

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase.

Crystallization

  • Solvent System : Ethanol or methanol at 4°C induces crystallization of the triglyceride.

Analytical Validation

  • Spectrophotometry : Quantification via UV absorbance at 340 nm (ε ≈ 14,500 M⁻¹cm⁻¹).

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 1,279.4 [M+H]⁺ (C₅₄H₆₂N₁₂O₂₄).

  • NMR :

    • ¹H NMR : δ 8.5 ppm (aromatic protons of trinitrophenyl), δ 4.1–4.3 ppm (glycerol backbone).

Challenges and Optimization

  • Byproduct Formation : Mono- and di-esters necessitate rigorous purification. Increasing glycerol excess (5:1 molar ratio) improves triglyceride yield to ~85%.

  • Stability : TNPAL’s nitro groups are photosensitive; reactions require amber glassware and inert atmospheres.

  • Scalability : Solvent-free esterification under vacuum (10 mmHg) at 160–175°C with metal oxide catalysts (e.g., CaO) enhances efficiency, though this method remains untested for TNPAL triglycerides.

Applications in Enzymatic Assays

Trinitrophenylaminolauryl triglyceride’s chromogenic properties enable its use as a substrate for lipase activity assays. Hydrolysis releases TNPAL, which is extracted and quantified spectrophotometrically .

Q & A

Q. What experimental designs are suitable for studying the compound’s interaction with lipid droplet-associated proteins like ATGL (adipose triglyceride lipase)?

  • Methodological Answer : Use co-immunoprecipitation (Co-IP) assays in hepatocyte models to assess ATGL recruitment to lipid droplets. Quantify colocalization via confocal microscopy with fluorescently tagged ATGL and lipid dyes (e.g., BODIPY 493/503). For functional validation, employ siRNA knockdown of ATGL and measure β-oxidation rates via Seahorse extracellular flux analysis. Reference studies on thyroid hormone-induced lipid mobilization for mechanistic parallels .

Q. How does this compound influence mitochondrial β-oxidation, and how can conflicting data on its metabolic effects be resolved?

  • Methodological Answer : Contradictory results may arise from cell-specific differences in CPT1 (carnitine palmitoyltransferase 1) expression. Use qPCR to quantify CPT1 isoforms (CPT1A vs. CPT1B) in target tissues. Measure mitochondrial respiration using high-resolution respirometry (Oroboros O2k) and compare with radiolabeled [¹⁴C]-palmitate oxidation assays. Control for batch variability in cell culture media, as lipid-free albumin concentrations impact baseline oxidation rates .

Q. What are the implications of the compound’s nitro groups in promoting oxidative stress, and how can this be mitigated in long-term studies?

  • Methodological Answer : The trinitrophenyl moiety generates reactive oxygen species (ROS) via redox cycling. Quantify ROS using fluorescent probes (e.g., DCFH-DA) and counteract with antioxidants like N-acetylcysteine (NAC). For in vivo models, pair the compound with mitochondrial-targeted antioxidants (e.g., MitoQ) and monitor glutathione peroxidase activity. Validate findings using electron paramagnetic resonance (EPR) to detect free radical intermediates .

Q. How can researchers address discrepancies in the compound’s role in atherogenesis when using different animal models?

  • Methodological Answer : Discrepancies between murine and rabbit models often stem from differences in LDL receptor expression and lipoprotein profiles. Standardize diets (e.g., 0.5% cholesterol for rabbits vs. Western diets for mice) and measure aortic plaque burden via Oil Red O staining. Cross-validate findings with human endothelial cell assays under shear stress conditions to assess monocyte adhesion and foam cell formation .

Data Contradiction Analysis

Q. Why do studies report opposing effects of this compound on hepatic steatosis?

  • Methodological Answer : Discrepancies may arise from variations in experimental duration and dosage. Acute exposure (<24 hours) may upregulate β-oxidation, while chronic exposure (>72 hours) depletes mitochondrial cofactors (e.g., CoA), leading to lipid accumulation. Use time-course RNA sequencing to track PPARα and SREBP1c expression dynamics. Pair with lipidomic profiling to distinguish between de novo lipogenesis and dietary lipid incorporation .

Quality Control and Standardization

Q. What protocols ensure batch-to-batch consistency in this compound synthesis for multicenter trials?

  • Methodological Answer : Adopt Good Laboratory Practice (GLP) guidelines: (1) Document raw material sources (e.g., lauroyl chloride CAS 112-16-3), (2) validate intermediate purity via gas chromatography (GC), and (3) use certified reference materials (CRMs) for calibration. Interlaboratory validation through programs like the National Cholesterol Reference Method Laboratory Network (CRMLN) ensures harmonized triglyceride quantification .

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